4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
This would involve providing a detailed overview of the compound, including its molecular formula, molecular weight, and structural formula. The compound’s IUPAC name would also be included.
Synthesis Analysis
This would involve detailing the methods used to synthesize the compound, including the starting materials, reagents, and conditions. The yield and purity of the synthesized compound would also be discussed.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry would be used to determine the molecular structure of the compound.Chemical Reactions Analysis
This would involve studying the compound’s reactivity. It would detail the types of reactions the compound undergoes, the conditions under which these reactions occur, and the products formed.Physical And Chemical Properties Analysis
This would involve discussing properties such as the compound’s melting point, boiling point, solubility, and stability. Its chemical properties, such as its acidity or basicity, might also be discussed.Scientific Research Applications
Corrosion Inhibition
4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol and its derivatives are actively researched for their corrosion inhibition properties. Studies like that by Yadav et al. (2013) have shown that these compounds are effective in preventing corrosion in metals like mild steel, especially in acidic environments such as HCl solutions (Yadav et al., 2013). These inhibitors work by forming a protective layer on the metal surface, thereby reducing the rate of corrosion.
Antimicrobial Activity
Compounds like 4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol have been studied for their potential antimicrobial activities. Bayrak et al. (2009) synthesized several 1,2,4-triazole derivatives and evaluated their antimicrobial properties. These studies indicate a promising avenue for the development of new antimicrobial agents (Bayrak et al., 2009).
Veterinary Medicine
In veterinary medicine, 1,2,4-triazole derivatives, including those similar to 4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol, are being explored for their effectiveness in treating animal diseases. Ohloblina et al. (2022) studied the effects of such compounds on the morphological composition of animal blood and individual biochemical indicators, showing positive results in treating fungal diseases on animal skin (Ohloblina et al., 2022).
Anti-tumor and Anti-cancer Research
Recent studies have also explored the potential anti-tumor and anti-cancer applications of 1,2,4-triazole derivatives. Hovsepyan et al. (2018) synthesized new 1,2,4-triazole thioether derivatives and tested them for anti-tumor activity, revealing potential applications in cancer treatment (Hovsepyan et al., 2018).
Safety And Hazards
This would involve discussing any known hazards associated with the compound, such as its toxicity or flammability. Safety precautions to be taken when handling the compound would also be detailed.
Future Directions
This would involve discussing potential future research directions. For example, if the compound has shown promising biological activity, future research might involve further investigating its mechanism of action or testing its efficacy in animal models or clinical trials.
I hope this general outline helps! If you have specific questions about any of these topics, feel free to ask!
properties
IUPAC Name |
4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c1-7-4-2-3-5-8(7)12-6-10-11-9(12)13/h2-6H,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPLNRXTDYNMEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=NNC2=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366468 | |
Record name | 4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
CAS RN |
36017-19-3 | |
Record name | 4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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